4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Catalog No.
S1490788
CAS No.
1138-41-6
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

CAS Number

1138-41-6

Product Name

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

IUPAC Name

4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15)

InChI Key

LBSJJNAMGVDGCU-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C

Synonyms

4-Hydroxy-3-(3-methyl-2-buten-1-yl)-benzoic Acid; 3-(3-Methyl-2-butenyl)-4-hydroxybenzoic Acid; 4-Hydroxy-3-(3-methyl-2-butenyl)benzoic Acid;

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C

Occurrence and Background

3-Dimethylallyl-4-hydroxybenzoic acid (DMHB) is a naturally occurring organic compound classified as a monohydroxybenzoic acid. It has been identified in various plants, including Hypericum perforatum (commonly known as St. John's wort) and Humulus lupulus (hops) [, ].

Research Areas

Scientific research on DMHB has explored its potential applications in various fields, including:

  • Plant Physiology and Biochemistry

    Studies have investigated the role of DMHB in plant secondary metabolism, focusing on its biosynthesis and potential functions within the plant [, ].

  • Antioxidant Activity

    Research suggests that DMHB may possess antioxidant properties. However, further studies are needed to fully understand its potential and mechanism of action [].

  • Other Potential Applications

    Limited research has explored the potential of DMHB in other areas, such as its antimicrobial and anti-inflammatory activities. However, these areas require further investigation to establish conclusive evidence [, ].

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, also known as a derivative of hydroxybenzoic acid, is a compound characterized by its hydroxyl and carboxylic acid functional groups attached to a benzene ring. Its molecular formula is C₁₂H₁₄O₃, and it features a 3-methylbut-2-en-1-yl group that contributes to its unique properties. This compound is of interest due to its potential biological activity and applications in various fields, including pharmaceuticals and materials science .

Typical of carboxylic acids and phenolic compounds:

  • Esterification: Reacting with alcohols in the presence of an acid catalyst can yield esters.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Acylation: It can participate in Friedel-Crafts acylation reactions, introducing various acyl groups onto the aromatic ring.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid has shown potential biological activities, particularly in antioxidant and anti-inflammatory properties. Its structural similarity to other benzoic acid derivatives suggests it may interact with biological systems effectively. In vitro studies indicate that it may influence metabolic pathways, possibly through modulation of enzyme activities related to oxidative stress .

Several methods have been reported for synthesizing 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid:

  • Alkylation of Hydroxybenzoic Acid: The compound can be synthesized by alkylating 4-hydroxybenzoic acid with appropriate alkyl halides or alkenes under basic conditions.
  • Condensation Reactions: Utilizing condensation reactions between 4-hydroxybenzoic acid and suitable aldehydes or ketones can yield this compound.
  • Biological Synthesis: There is ongoing research into the biosynthesis of similar compounds using microbial fermentation processes, which could provide a more sustainable production method .

The applications of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid span various fields:

  • Pharmaceuticals: Potential use as an anti-inflammatory or antioxidant agent.
  • Cosmetics: As a preservative or active ingredient due to its antimicrobial properties.
  • Agriculture: Investigated for its role in plant growth regulation and pest resistance.

These applications highlight its importance in both health-related and industrial contexts.

Several compounds share structural similarities with 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-Hydroxybenzoic AcidHydroxyl group at para positionCommonly used as a food preservative
3-Dimethylallyl-4-hydroxybenzoateDimethylallyl group instead of 3-methylbutenylExhibits different biological activity
4-Methoxybenzoic AcidMethoxy group instead of hydroxylUsed as a precursor in various syntheses
5-Hydroxy-2-(4-hydroxyphenyl)-5-methylpentanoic AcidAdditional hydroxy and methyl groupsPotential use in drug development

These comparisons illustrate the unique aspects of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid while situating it within a broader context of related compounds. Each compound's distinct functional groups contribute to its specific biological activities and applications, making them valuable in their own right.

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, commonly abbreviated as HMBA, was first isolated from fungal sources, notably Curvularia sp. KF119, in the early 2000s. Its structure, characterized by a benzoic acid core substituted with a prenyl (3-methylbut-2-en-1-yl) group and a hydroxyl group, was confirmed through spectroscopic analysis, including ¹H and ¹³C NMR. Initial studies highlighted its role as a phytotoxin, though subsequent research revealed broader biological activities.

Historical Significance in Natural Product Chemistry

HMBA belongs to the prenylated benzoic acid class, a group of compounds widely distributed in plants and fungi. These metabolites serve as chemical defense molecules and have garnered attention for their antimicrobial, anticancer, and anti-inflammatory properties. HMBA’s isolation from Piper species and other medicinal plants (e.g., Rapanea myricoides) underscores its ecological and pharmacological relevance.

Evolution of Research Interest

Early research focused on HMBA’s natural occurrence and basic bioactivity. A pivotal 2004 study demonstrated its cell cycle inhibitory effects in HeLa cells, marking a shift toward therapeutic applications. Synthetic routes were later developed to scale production, enabling detailed mechanistic studies. Recent investigations explore structure-activity relationships (SAR) and derivatives optimized for enhanced efficacy.

Taxonomic Distribution and Nomenclature Development

HMBA is biosynthesized in fungi (Curvularia spp.) and plants (Piper aduncum, Rapanea myricoides). Its nomenclature reflects functional groups: the hydroxyl (-OH) at position 4 and the prenyl chain at position 3. Variants, such as methyl esters and di-O-methyl derivatives, are reported in related species.

Structure and Physicochemical Properties

Molecular Architecture

HMBA’s structure consists of:

  • Benzoic acid core: A benzene ring with a carboxylic acid group at position 1 and a hydroxyl group at position 4.
  • Prenyl substituent: A 3-methylbut-2-en-1-yl chain attached at position 3, contributing to lipophilicity.
PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
SMILESCC(=CCC1=C(C=CC(=C1)C(=O)O)O)C
InChI KeyLBSJJNAMGVDGCU-UHFFFAOYSA-N

Synthesis and Biosynthesis

Synthetic Routes

HMBA is synthesized via prenylation of 4-hydroxybenzoic acid using dimethylallyl pyrophosphate (DMAPP) in the presence of catalysts. A novel method employs:

  • Prenylation: DMAPP reacts with 4-hydroxybenzoic acid to form HMBA.
  • Purification: Chromatographic separation yields >95% purity.

Biosynthetic Pathways

In bacteria (e.g., Streptomyces), HMBA biosynthesis involves:

  • Prephenate dehydrogenase: Converts prephenate to 4-hydroxyphenylpyruvate.
  • Dimethylallyl transferase: Adds the prenyl group.
  • Oxidative decarboxylation: Generates the final benzoic acid.

Biological Activities and Mechanisms

Anticancer Properties

HMBA inhibits cancer cell proliferation through:

  • Cell cycle arrest: Blocks progression at the G1 phase via p21(WAF1) activation and cyclin D1 suppression.
  • Apoptosis induction: Upregulates pro-apoptotic proteins in HeLa and HCT-116 cells.
Cell LineIC₅₀ (µM)MechanismSource
HeLa12.5p21 activation, cyclin D1 inhibition
HCT-11675.55Cell cycle arrest

Antimicrobial and Anti-inflammatory Effects

HMBA exhibits:

  • Antibacterial activity: Inhibits Staphylococcus aureus and Escherichia coli at 25 µg/mL.
  • Anti-inflammatory action: Modulates NF-κB and c-JUN pathways, reducing nitric oxide production.

Structure-Activity Relationships (SAR)

Key SAR insights:

ModificationImpactExample
Prenyl chain substitutionEnhances lipophilicity and bioavailabilityTylophorinidine-N-oxide
Hydroxyl groupCritical for H-bonding and solubilityHMBA vs. methyl esters

Applications in Medicine and Industry

Industrial Uses

  • Precursor in synthesis: Used to prepare complex organic molecules (e.g., aminocoumarin antibiotics).
  • Fine chemical production: Extracted from plant sources (e.g., Rubia yunnanensis) for commercial applications.

The compound demonstrates widespread distribution across multiple plant families, with particularly notable concentrations within specific genera that have established this metabolite as a characteristic secondary metabolite [2].

Distribution in Piper Species

The genus Piper within the family Piperaceae represents the most extensively documented source of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid and its derivatives. Multiple species within this genus have been confirmed to produce various forms of this prenylated benzoic acid compound [3] [4] [5] [6].

Piper aduncum has yielded five distinct prenylated benzoic acid derivatives, including the methyl ester form methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzoate, alongside 4-hydroxy-3-(3-methyl-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acid [4] [5]. These compounds have demonstrated significant antimicrobial and molluscicidal activities, with some derivatives showing notable antibacterial properties against various pathogenic organisms [4] [6].

Piper hispidum produces three novel 4-hydroxybenzoic acid derivatives, including 4-methoxy-3,5-bis-(3-hydroxy-3-methyl-1-butenyl)benzoate and related dihydrobenzofuran carboxylic acid derivatives [3] [7] [8]. The cytotoxicity evaluation of compounds isolated from this species revealed moderate biological activity, particularly among dillapiole derivatives [8].

Piper glabratum and Piper hostmannianum have both been confirmed as sources of methyl 4-hydroxy-3-(3-methyl-2-butenyl)benzoate, demonstrating the consistent production of this methylated derivative across multiple Piper species [9] [10].

Presence in Other Plant Genera

Beyond the Piperaceae family, 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid has been identified in several other taxonomically diverse plant genera, indicating broader evolutionary significance .

Hypericum perforatum (St. John's wort, Hypericaceae) represents a significant source of 3-dimethylallyl-4-hydroxybenzoic acid (DMHB), where it functions as an important secondary metabolite with potential antioxidant properties [12]. Research has demonstrated the compound's role in plant secondary metabolism and its potential therapeutic applications .

Humulus lupulus (hops, Cannabaceae) contains prenylated benzoic acid derivatives as part of its complex bitter acid profile [13] [14]. These compounds contribute to the characteristic chemical composition of hop cones and play important roles in beer production and preservation [15].

Ozothamnus obcordatus (Asteraceae) produces five distinct prenylated p-hydroxybenzoic acids, likely formed through oxidative cleavage of coumarate precursors [16] [17]. These compounds represent important chemotaxonomic markers within the Asteraceae family [17].

Prunus dulcis (sweet almond, Rosaceae) has been identified as containing prenylated benzoic acid derivatives, particularly in kernel and shell tissues [18]. The presence of these compounds adds to the complex phytochemical profile of almond tissues [19].

Zanthoxylum wutaiense (Rutaceae) contains prenylated benzoic acid derivatives in root tissues, contributing to the plant's traditional medicinal applications [20].

Microbial Production

Streptomyces Species as Producers

Multiple Streptomyces species serve as important microbial sources of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, particularly within antibiotic biosynthetic pathways [21] [22] [23].

Actinoalloteichus cyanogriseus and Streptomyces roseochromogenus oscitans produce 3-dimethylallyl-4-hydroxybenzoate as a critical intermediate in the biosynthesis of aminocoumarin antibiotics novobiocin and clorobiocin [22] [23]. These antibiotics bind type II topoisomerases with extremely high affinity, exhibiting equilibrium dissociation constants in the 10 nanomolar range [22].

The biosynthetic pathway involves three key enzymes: prephenate dehydrogenase (NovF or CloF) catalyzes the oxidative decarboxylation of prephenate to 4-hydroxyphenylpyruvate, followed by 4-hydroxyphenylpyruvate dimethylallyl transferase (NovQ or CloQ) which transfers the dimethylallyl moiety from dimethylallyl diphosphate, ultimately generating 3-dimethylallyl-4-hydroxyphenylpyruvate [22] [23].

Streptomyces xiamenensis 318 produces the compound through the xiamenmycin biosynthetic pathway, utilizing the prenyltransferase XimB which exhibits broad substrate specificity for prenyl moiety transfer reactions [24]. This enzyme can catalyze the transfer of prenyl groups with different carbon chain lengths to various substituted 4-hydroxybenzoate derivatives [24].

Other Bacterial and Fungal Sources

Curvularia species represent important fungal sources of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, particularly in the context of cell-cycle inhibition research . Studies have isolated the compound from Curvularia sp. and confirmed its ability to inhibit HeLa cell progression through activation of p21(WAF1) and inhibition of cyclin D1 expression .

Streptomyces vibrans produces prenylated aromatic derivatives containing the 4-hydroxy-3-prenylbenzoic acid structure, though primarily through carbon-carbon bond formation rather than oxygen-carbon linkages [25]. The organism's prenyltransferase Vib-PT demonstrates catalytic activity toward various phenolic substrates under specific pH conditions [25].

Environmental Factors Affecting Natural Production

Environmental conditions significantly influence the production and accumulation of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid in natural systems [26] [27].

Temperature and pH conditions play crucial roles in microbial production systems. Studies with Streptomyces vibrans demonstrated optimal prenyltransferase activity at 32°C and pH 7.5, with significant reduction in activity outside these parameters [25]. The cultural pH decrease to approximately 3 after extended cultivation periods represents an important limiting factor for sustained production [25].

Phosphorus availability affects secondary metabolite production in plant systems. Research with Piper divaricatum demonstrated that phosphorus supplementation at 200 mg·dm⁻³ significantly enhanced phenolic compound production and phenylalanine ammonia-lyase (PAL) activity [26]. Arbuscular mycorrhizal fungi inoculation combined with phosphorus addition showed synergistic effects on secondary metabolite accumulation [26].

Seasonal and developmental factors influence compound distribution within plant tissues. Studies indicate that the accumulation of prenylated benzoic acids varies significantly between different developmental stages and harvesting periods [27] [28]. The chemical polymorphism observed in essential oil compositions has been attributed to both genetic differences and changing environmental conditions [28].

Metal ion availability affects enzymatic activity in production pathways. Research demonstrated that prenyltransferase activity requires specific metal cofactors, with optimal activity observed in the presence of magnesium, calcium, and manganese ions at concentrations between 0.5-10 millimolar [25].

Chemotaxonomic Significance

The distribution pattern of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid demonstrates important chemotaxonomic relationships across diverse plant families [29] [30] [31].

Family-level distribution patterns reveal that Piperaceae represents the most concentrated source of this compound class, with multiple genera producing various prenylated benzoic acid derivatives [3] [5] [6]. This distribution suggests evolutionary conservation of prenylation pathways within this family and supports the use of these compounds as diagnostic chemotaxonomic markers [31].

Genus-specific variations within families indicate specialized metabolic adaptations. The Piper genus demonstrates remarkable structural diversity in prenylated benzoic acid derivatives, with different species producing distinct substitution patterns and esterification states [4] [5] [6]. This diversity suggests ongoing evolutionary pressure for chemical diversification within this taxonomic group [27].

Biosynthetic pathway conservation across taxonomically distant groups indicates either ancient metabolic origins or convergent evolutionary development [29]. The presence of similar prenylated benzoic acid structures in families as diverse as Piperaceae, Hypericaceae, and Asteraceae suggests fundamental importance of these metabolic pathways in plant secondary metabolism [17].

Phylogenetic implications of compound distribution support taxonomic relationships in some cases while revealing unexpected connections in others. The identification of prenylated benzoic acids in genera Amorpha and Dalbergia suggests close chemotaxonomic relationships within the Fabaceae family, demonstrating the utility of these compounds in systematic studies [30] [32].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-dimethylallyl-4-hydroxybenzoic acid

Dates

Last modified: 08-15-2023

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